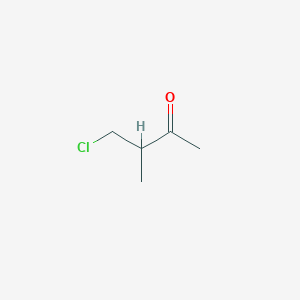
Triglicérido
Descripción general
Descripción
Polyglycerin-3, also known as trimeric glycerin, is a colorless to light yellow liquid with excellent moisturizing properties. It is a trifunctional alcohol, meaning it has three hydroxyl groups, making it highly versatile in various applications. Polyglycerin-3 is used as a water-based solvent, moisturizing agent, and in plastic additives and cutting fluids .
Aplicaciones Científicas De Investigación
Polyglycerin-3 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Medicine: It is used in the formulation of pharmaceuticals and cosmetics due to its moisturizing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Polyglycerin-3 can be synthesized from glycerol and epichlorohydrin at room temperature. The process involves using triethanolamine as a catalyst, producing a mixture of low molecular weight oligoglycerols, mainly di- and triglycerols . The reaction is carried out under an argon atmosphere in a three-neck flask equipped with a mechanical stirrer, thermometer, and capillary to guide argon. The reactor is constantly cooled in an ice-water bath to keep the temperature below 25°C .
Industrial Production Methods: In industrial settings, triglycerol is produced through the polymerization of glycerol in the presence of a catalytic acid at a temperature of at least 110°C . This method ensures a higher yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Polyglycerin-3 undergoes various chemical reactions, including esterification, oxidation, and hydrolysis.
Common Reagents and Conditions:
Esterification: Polyglycerin-3 reacts with fatty acids to form esters. This reaction typically requires an acid catalyst and elevated temperatures.
Major Products: The major products formed from these reactions include esters, aldehydes, carboxylic acids, and glycerol.
Mecanismo De Acción
Polyglycerin-3 exerts its effects primarily through its ability to form hydrogen bonds with water molecules, enhancing its moisturizing properties. In biological systems, triglycerol can increase cell membrane permeability, disrupt membrane integrity, and inhibit the synthesis of biomolecules . This makes it effective in various applications, including as an antimicrobial agent.
Comparación Con Compuestos Similares
Glycerol: A simpler form with only three hydroxyl groups, used widely as a humectant and solvent.
Diacylglycerol: Contains two fatty acid chains and is used in food and pharmaceuticals.
Triacylglycerol: Composed of three fatty acid chains, it is the main constituent of body fat and vegetable oils.
Uniqueness: Polyglycerin-3’s unique structure, with three hydroxyl groups, allows it to form more hydrogen bonds compared to glycerol, enhancing its moisturizing and solvent properties. Its ability to form stable emulsions makes it particularly valuable in the encapsulation of bioactive compounds .
Propiedades
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNTUZCMJBTHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56090-54-1, 20411-31-8 | |
| Record name | Polyglycerin-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















